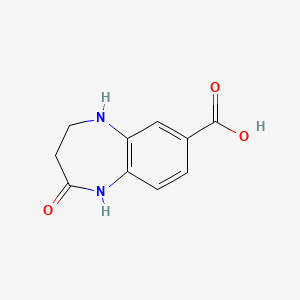

2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

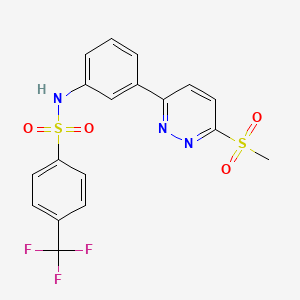

“2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid” is a compound with the molecular weight of 206.2 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound and similar compounds has been discussed in various studies . The synthetic approaches to the preparation of seven-membered heterocycles such as azepines and benzodiazepines are discussed with an emphasis on one-pot preparation procedures . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .Molecular Structure Analysis

The molecular structure of “2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid” can be represented by the Inchi Code: 1S/C10H10N2O3/c13-9-3-4-11-8-5-6 (10 (14)15)1-2-7 (8)12-9/h1-2,5,11H,3-4H2, (H,12,13) (H,14,15) .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts . For instance, the development of methods for one-pot synthesis of compounds with an azepine scaffold, based on small or middle ring expansion by recyclization reactions and multicomponent heterocyclization reactions .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 206.2 . The compound is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines

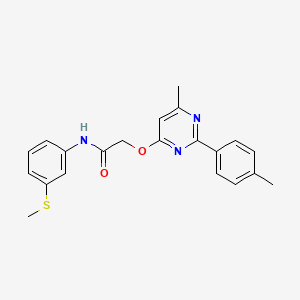

This compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . The process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Biological and Pharmacological Activities

2-oxo-1,2,3,4-tetrahydropyrimidines, which can be synthesized using this compound, have multiple therapeutic and pharmacological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory actions . They also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Key Moiety in Biologically Active Compounds

This compound is a key moiety present in various natural, synthetic, and semi-synthetic chemical building blocks . For example, Oxo-Monastrol, an anti-proliferative agent, and its substituted compounds such as Fluorastrol, Nitractin for multiple biological activities, and ®-SQ32926 as the antihypertensive agent .

Component in HIV Medication

Synthetic chemicals like zidovudine, an HIV medication, contain tetrahydropyrimidines moiety in their chemical structure . This moiety can be synthesized using the compound .

Synthesis of 1,5-Naphthyridines

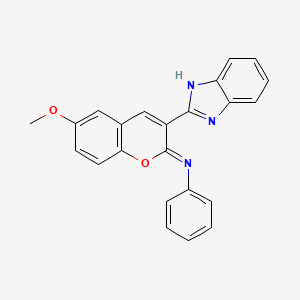

Although not directly mentioned, the compound might be related to the synthesis of 1,5-naphthyridines , which are significant in the field of medicinal chemistry due to their wide variety of biological activities .

Lipase Catalysed Resolution

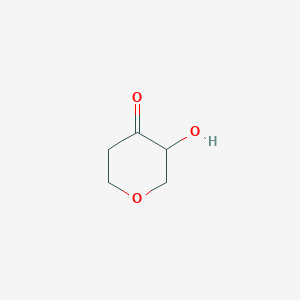

The compound is used in the Candida antarctica lipase B (Novozyme 435) catalysed resolution of 2,3,4,5-tetrahydro-4-methyl-3-oxo-1 H -1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349), a key Lotrafiban intermediate .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis methods, its potential biological activities, and its safety profile. There is unflagging interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .

properties

IUPAC Name |

2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-3-4-11-8-5-6(10(14)15)1-2-7(8)12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIANQHTUDMGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C2)C(=O)O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)

![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)

![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)

![Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2857416.png)

![[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine](/img/structure/B2857417.png)

![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2857422.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2857429.png)